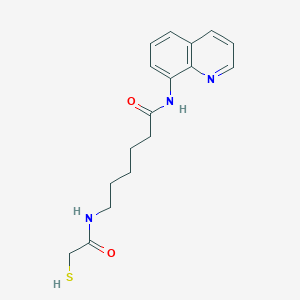
6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a useful research compound. Its molecular formula is C17H21N3O2S and its molecular weight is 331.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(2-mercaptoacetamido)-N-(quinolin-8-yl)hexanamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and histone deacetylase (HDAC) inhibition. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula for this compound is C17H21N3O2S. The structure includes a quinoline moiety, which is known for its pharmacological properties, and a mercaptoacetamido group that may enhance its biological interactions.
The primary mechanism through which this compound exerts its biological effects is believed to be through the inhibition of histone deacetylases (HDACs). HDACs play a critical role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, this compound can potentially reactivate silenced genes involved in cell cycle regulation and apoptosis.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that HDAC inhibitors can induce cell cycle arrest and apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activity
| Study Reference | Cancer Type | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|---|
| Breast | MCF-7 | 5.0 | HDAC inhibition | |
| Colon | HCT116 | 3.5 | Apoptosis induction | |
| Prostate | PC3 | 4.0 | Cell cycle arrest |
Other Biological Activities
In addition to anticancer effects, the compound may exhibit other biological activities, including anti-inflammatory and antimicrobial properties. These activities are often linked to the modulation of specific signaling pathways influenced by HDAC inhibition.
Case Study: Inhibition of Inflammatory Cytokines
A study demonstrated that treatment with HDAC inhibitors reduced the levels of pro-inflammatory cytokines in vitro. This suggests that compounds like this compound could be explored for their therapeutic potential in inflammatory diseases.
Research Findings
The following findings summarize key research outcomes related to the biological activity of this compound:
- HDAC Inhibition : Compounds structurally related to this compound have been shown to effectively inhibit class I and II HDACs, leading to increased histone acetylation and gene expression associated with tumor suppression.
- Apoptotic Pathways : Experimental data indicate that these compounds can activate intrinsic apoptotic pathways in cancer cells, evidenced by increased levels of cleaved caspases and PARP.
- Synergistic Effects : When combined with other chemotherapeutic agents, such as doxorubicin or cisplatin, this compound may enhance overall efficacy, suggesting potential for combination therapies in cancer treatment.
Properties
CAS No. |
828920-13-4 |
|---|---|
Molecular Formula |
C17H21N3O2S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-quinolin-8-yl-6-[(2-sulfanylacetyl)amino]hexanamide |
InChI |
InChI=1S/C17H21N3O2S/c21-15(9-2-1-3-10-18-16(22)12-23)20-14-8-4-6-13-7-5-11-19-17(13)14/h4-8,11,23H,1-3,9-10,12H2,(H,18,22)(H,20,21) |
InChI Key |
KQBNGYXGCIUPHR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)CCCCCNC(=O)CS)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















